molecular formula C12H15NO4 B2601889 Ethyl [(2-ethoxyphenyl)amino](oxo)acetate CAS No. 24439-50-7

Ethyl [(2-ethoxyphenyl)amino](oxo)acetate

Cat. No.: B2601889
CAS No.: 24439-50-7
M. Wt: 237.255
InChI Key: KYQHLNQTKJTCKZ-UHFFFAOYSA-N
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Description

Ethyl (2-ethoxyphenyl)aminoacetate is a substituted oxoacetate ester featuring a 2-ethoxyphenylamino group. Its structure comprises an ethyl ester backbone conjugated to an oxoacetate moiety, with the nitrogen atom of the amino group attached to a 2-ethoxyphenyl ring. This compound is part of a broader class of N-aryloxoacetates, which are pivotal intermediates in medicinal chemistry for synthesizing heterocycles and bioactive molecules .

Properties

IUPAC Name

ethyl 2-(2-ethoxyanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-10-8-6-5-7-9(10)13-11(14)12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQHLNQTKJTCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-ethoxyphenyl)aminoacetate typically involves the reaction of 2-ethoxyaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of Ethyl (2-ethoxyphenyl)aminoacetate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-ethoxyphenyl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Ethyl (2-ethoxyphenyl)aminoacetate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of phenylaminoacetic acid derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-ethoxyphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-ethoxy group in the target compound is electron-donating, enhancing the electron density of the aromatic ring compared to nitro (electron-withdrawing) analogs like the 2-methyl-5-nitro derivative .

Physical and Chemical Properties

  • Solubility : Ethoxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., THF, ethyl acetate) compared to nitro derivatives, which are more polar but less soluble due to crystallinity .
  • Spectroscopic Data :
    • IR : Oxoacetate carbonyl stretches appear at ~1733–1699 cm⁻¹, while NH stretches are observed at 3419–3214 cm⁻¹ .
    • NMR : Ethyl ester protons resonate at δ 1.06–4.06 ppm, with aromatic protons in δ 6.5–8.2 ppm depending on substitution .

Biological Activity

Ethyl (2-ethoxyphenyl)aminoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl (2-ethoxyphenyl)aminoacetate features an ethoxy group attached to a phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the oxo group further enhances its chemical versatility, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution .

Antimicrobial Activity

Research indicates that Ethyl (2-ethoxyphenyl)aminoacetate exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for development as an antimicrobial agent. The mechanism involves the compound's ability to disrupt cellular processes in bacteria, potentially by inhibiting key enzymes necessary for their survival .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against several fungal pathogens. The interaction with fungal cell membranes and inhibition of ergosterol synthesis are proposed mechanisms through which the compound exerts its antifungal effects .

Anticancer Potential

Ethyl (2-ethoxyphenyl)aminoacetate has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a potential lead compound for further development in cancer therapeutics .

The biological activity of Ethyl (2-ethoxyphenyl)aminoacetate is largely attributed to its ability to act as a ligand for various biological targets. It can bind to receptors or enzymes, modulating their activity and leading to altered cellular responses. The specific pathways involved depend on the target organism and the context in which the compound is applied .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialHighInhibition of bacterial enzyme activity
AntifungalModerateDisruption of cell membrane integrity
AnticancerPromisingInduction of apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of Ethyl (2-ethoxyphenyl)aminoacetate against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, suggesting potent antibacterial activity .

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